Methyl 2-isocyanato-3-methylbenzoate

Description

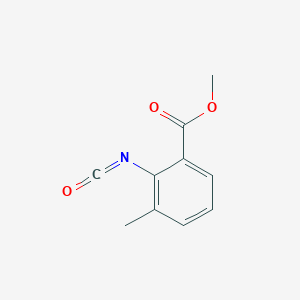

Methyl 2-isocyanato-3-methylbenzoate is an aromatic ester containing both an isocyanate (–NCO) and a methyl ester (–COOCH₃) functional group. The compound’s structure features a benzoate backbone with a methyl substituent at the 3-position and an isocyanate group at the 2-position (Figure 1). This dual functionality makes it a versatile intermediate in organic synthesis, particularly in the preparation of ureas, carbamates, and heterocycles.

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

methyl 2-isocyanato-3-methylbenzoate |

InChI |

InChI=1S/C10H9NO3/c1-7-4-3-5-8(10(13)14-2)9(7)11-6-12/h3-5H,1-2H3 |

InChI Key |

MBKIYNGVQCENMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-isocyanato-3-methylbenzoate can be synthesized through several methods. One common method involves the reaction of methyl 3-amino-2-methylbenzoate with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a toxic reagent.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated systems to handle hazardous reagents like phosgene. The process is optimized for high yield and purity, ensuring the compound meets industry standards .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines to form ureas.

Addition Reactions: The compound can also participate in addition reactions with alcohols to form carbamates.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

Scientific Research Applications

Methyl 2-isocyanato-3-methylbenzoate has garnered significant attention in various fields of research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of ureas and carbamates.

Biology: Investigated for its potential use in the development of biologically active compounds.

Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers and coatings due to its reactivity with nucleophiles

Mechanism of Action

The mechanism by which methyl 2-isocyanato-3-methylbenzoate exerts its effects involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows the compound to form stable products such as ureas and carbamates, which are valuable in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

Methyl Isothiocyanate (556-61-6)

- Structure : Contains an isothiocyanate (–NCS) group instead of isocyanate (–NCO) .

- Reactivity : Isothiocyanates are less electrophilic than isocyanates due to sulfur’s lower electronegativity, reducing their reactivity toward nucleophiles like amines or alcohols.

- Applications : Primarily used as a pesticide and in the synthesis of thioureas.

Methyl 2-Benzoylamino-3-oxobutanoate

- Structure: Shares a methyl ester group but replaces the isocyanate with a benzoylamino-ketone moiety .

- Reactivity : The ketone and amide groups enable condensations (e.g., with aryl amines) to form enamines or heterocycles, contrasting with the isocyanate’s preference for nucleophilic additions.

- Synthetic Utility : Used in the preparation of α,β-unsaturated esters via acid-catalyzed reactions.

Positional Isomers and Substituent Effects

Methyl 4-Isocyanatobenzoate

- Hypothetical Comparison : A positional isomer with the isocyanate group at the 4-position.

- Expected Differences : The 2-isocyanate group in the target compound may introduce steric hindrance, reducing reactivity compared to the 4-isomer. Meta-methyl substitution (3-position) could enhance steric protection of the isocyanate, improving stability.

Methyl 3-Methylbenzoate (CAS not provided)

- Structure : Lacks the isocyanate group, featuring only the methyl ester and 3-methyl substituent.

- Reactivity: Limited to ester hydrolysis or transesterification, unlike the bifunctional reactivity of the target compound.

Data Table: Key Properties of Methyl 2-Isocyanato-3-methylbenzoate and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.